Biphenyl-2-boronic acid pinacol ester chemical properties
Biphenyl-2-boronic acid pinacol ester chemical properties
An In-Depth Technical Guide to Biphenyl-2-boronic acid pinacol ester: Properties, Synthesis, and Applications in Modern Organic Chemistry
Introduction
In the landscape of modern organic synthesis, the strategic construction of carbon-carbon bonds remains a cornerstone of molecular architecture. Among the myriad of tools available to the synthetic chemist, organoboron reagents stand out for their versatility, stability, and broad functional group tolerance. Biphenyl-2-boronic acid pinacol ester, with CAS Number 914675-52-8, has emerged as a particularly valuable building block.[1][2] This stable, crystalline solid is a pivotal precursor for introducing the 2-biphenyl moiety, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.
This guide provides a comprehensive technical overview of Biphenyl-2-boronic acid pinacol ester, moving beyond simple data recitation to explore the causality behind its synthesis and application. As a workhorse in palladium-catalyzed cross-coupling, its utility is intrinsically linked to the stability conferred by the pinacol protecting group, which masks the more labile boronic acid. This feature allows for the purification and storage of the reagent, and critically, enables its use with substrates that would be incompatible with free boronic acids prone to decomposition via protodeboronation.[3][4][5] We will delve into its physicochemical properties, detail robust synthetic and application protocols, and provide the necessary safety and handling information for its effective use in the research and development laboratory.
Section 1: Physicochemical and Spectroscopic Properties
The physical and chemical properties of a reagent dictate its handling, storage, and application. Biphenyl-2-boronic acid pinacol ester is a white to cream-colored crystalline powder, a form that facilitates accurate measurement and handling.[6] Its insolubility in water and good solubility in common organic solvents are key to its application in non-aqueous reaction media and for its purification via chromatography.[2][3]
Table 1: Physicochemical Properties of Biphenyl-2-boronic acid pinacol ester
| Property | Value | Reference(s) |
| CAS Number | 914675-52-8 | [1][2][6] |
| Molecular Formula | C₁₈H₂₁BO₂ | [1][2][6] |
| Molecular Weight | 280.17 g/mol | [1][2] |
| Appearance | Cream-colored crystals or powder | [6] |
| Melting Point | 76-85 °C | [1][6] |
| Boiling Point | 408.1 ± 24.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents | [2][3][5] |
| Flash Point | 200.6 ± 22.9 °C | [1] |
Spectroscopic Signature
Characterization of Biphenyl-2-boronic acid pinacol ester is straightforward using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is highly informative. The twelve protons of the two equivalent methyl groups on the pinacol ring typically appear as a sharp, strong singlet around δ 1.3-1.4 ppm. The aromatic region (δ 7.0-8.0 ppm) will show a complex multiplet pattern corresponding to the nine protons of the biphenyl system.
-
¹³C NMR: The carbon spectrum will show a signal for the methyl carbons of the pinacol group around δ 25 ppm and a characteristic signal for the quaternary carbons of the dioxaborolane ring around δ 84 ppm. The C-B carbon signal may be broad or unobserved due to quadrupolar relaxation. The twelve aromatic carbons will appear in the δ 125-150 ppm range.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight, with the molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺ being readily identifiable.
Section 2: Synthesis and Purification
The most reliable and widely used method for synthesizing arylboronic acid pinacol esters is the Miyaura borylation reaction .[7] This palladium-catalyzed process involves the cross-coupling of an aryl halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[7][8]
Primary Synthetic Route: Miyaura Borylation
The synthesis of Biphenyl-2-boronic acid pinacol ester from 2-bromobiphenyl exemplifies this powerful methodology. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the product and regenerate the catalyst. The choice of base is critical; a weak base like potassium acetate (KOAc) is often used to prevent the competing Suzuki-Miyaura coupling of the newly formed product with the starting aryl halide.[7]
Caption: Catalytic cycle of the Miyaura borylation reaction.
Experimental Protocol: Synthesis of Biphenyl-2-boronic acid pinacol ester
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromobiphenyl (1.0 equiv), bis(pinacolato)diboron (B₂pin₂; 1.1 equiv), and potassium acetate (KOAc; 3.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂; 0.03 equiv).
-
Solvent and Degassing: Evacuate the flask and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times. Add anhydrous 1,4-dioxane via syringe. The reaction mixture is typically set to a concentration of 0.1-0.5 M with respect to the aryl halide.
-
Reaction: Heat the mixture to 80-100 °C and stir overnight (12-18 hours). The progress of the reaction can be monitored by TLC or GC-MS analysis.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford Biphenyl-2-boronic acid pinacol ester as a solid.[9]
Section 3: Reactivity and Applications in Cross-Coupling
The primary utility of Biphenyl-2-boronic acid pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction , a Nobel Prize-winning transformation that forges a C(sp²)-C(sp²) bond between an organoboron species and an organohalide.[10]
The Suzuki-Miyaura Coupling: A Self-Validating System
A well-designed Suzuki-Miyaura protocol is a self-validating system; the successful formation of the biaryl product confirms the integrity and reactivity of all components. The pinacol ester is generally more stable but less reactive than the corresponding boronic acid.[4] Its effective use often requires conditions that facilitate the crucial transmetalation step, which may involve slow in-situ hydrolysis to the more reactive boronate anion.[11][12][13]
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for coupling with an aryl bromide.
-
Reagent Preparation: In a reaction vessel, combine Biphenyl-2-boronic acid pinacol ester (1.2 equiv), the aryl bromide partner (1.0 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv) or potassium phosphate (K₃PO₄, 2.0 equiv).[14]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 0.02-0.05 equiv).
-
Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).[12][14] Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture under an inert atmosphere to 80-100 °C until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl or tri-aryl product.
Causality in Experimental Design
-
Choice of Base: The base plays a crucial role in activating the boronic ester, typically by facilitating hydrolysis to the boronate, which is the active species in the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction, especially for less reactive aryl chlorides.[14]
-
Solvent System: The presence of water is often beneficial, as it aids in dissolving the inorganic base and promotes the hydrolysis of the pinacol ester to the more reactive boronic acid/boronate.[12][13]
-
Catalyst and Ligand: The choice of palladium source and ligand is substrate-dependent. Electron-rich, bulky phosphine ligands (e.g., RuPhos, SPhos) can promote the coupling of challenging substrates like aryl chlorides or sterically hindered partners.[13]
Section 4: Handling, Storage, and Safety
Proper handling and storage are paramount for ensuring user safety and maintaining the integrity of the reagent. Biphenyl-2-boronic acid pinacol ester is classified as an irritant.[15]
Table 2: GHS Hazard Information
| Hazard Code | Description | Precautionary Statement(s) | Reference(s) |
| H315 | Causes skin irritation | P264, P280 | [15] |
| H319 | Causes serious eye irritation | P280, P305+P351+P338 | [15] |
| H335 | May cause respiratory irritation | P261, P271 | [15] |
Guidelines for Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. When handling the powder outside of a fume hood, a dust mask or appropriate respiratory protection is recommended.[15]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[15] Emergency eyewash stations and safety showers should be readily accessible.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][16] The compound may be sensitive to air and moisture, so storage under an inert atmosphere (e.g., argon) is recommended for long-term stability.[16]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[16]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[15][16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[15][16]
-
Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[15][16]
-
Conclusion
Biphenyl-2-boronic acid pinacol ester is more than just a catalog chemical; it is a robust, well-characterized, and highly effective tool for the synthesis of complex organic molecules. Its superior stability compared to its parent boronic acid makes it an ideal reagent for a wide range of Suzuki-Miyaura cross-coupling reactions, enabling the construction of the valuable 2-biphenyl scaffold in drug discovery and materials science.[10][17] By understanding the principles behind its synthesis, the nuances of its reactivity, and the requirements for its safe handling, researchers can confidently and effectively leverage this versatile building block to advance their scientific goals.
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